N-Benzyl-6-fluoro-7-(piperazin-1-yl)quinazolin-4-amine N-Benzyl-6-fluoro-7-(piperazin-1-yl)quinazolin-4-amine
Brand Name: Vulcanchem
CAS No.: 625080-59-3
VCID: VC20331213
InChI: InChI=1S/C19H20FN5/c20-16-10-15-17(11-18(16)25-8-6-21-7-9-25)23-13-24-19(15)22-12-14-4-2-1-3-5-14/h1-5,10-11,13,21H,6-9,12H2,(H,22,23,24)
SMILES:
Molecular Formula: C19H20FN5
Molecular Weight: 337.4 g/mol

N-Benzyl-6-fluoro-7-(piperazin-1-yl)quinazolin-4-amine

CAS No.: 625080-59-3

Cat. No.: VC20331213

Molecular Formula: C19H20FN5

Molecular Weight: 337.4 g/mol

* For research use only. Not for human or veterinary use.

N-Benzyl-6-fluoro-7-(piperazin-1-yl)quinazolin-4-amine - 625080-59-3

Specification

CAS No. 625080-59-3
Molecular Formula C19H20FN5
Molecular Weight 337.4 g/mol
IUPAC Name N-benzyl-6-fluoro-7-piperazin-1-ylquinazolin-4-amine
Standard InChI InChI=1S/C19H20FN5/c20-16-10-15-17(11-18(16)25-8-6-21-7-9-25)23-13-24-19(15)22-12-14-4-2-1-3-5-14/h1-5,10-11,13,21H,6-9,12H2,(H,22,23,24)
Standard InChI Key SXMMFWRLUQDBCL-UHFFFAOYSA-N
Canonical SMILES C1CN(CCN1)C2=C(C=C3C(=C2)N=CN=C3NCC4=CC=CC=C4)F

Introduction

Structural Features and Molecular Properties

Core Architecture

The compound’s structure consists of a quinazoline backbone—a bicyclic system fused from benzene and pyrimidine rings—with strategic substitutions enhancing its bioactivity . Key structural elements include:

  • 6-Fluoro substituent: Improves electron-withdrawing properties, enhancing binding affinity to enzymatic targets.

  • 7-Piperazin-1-yl group: Introduces basicity and solubility, facilitating interaction with hydrophilic pockets in proteins.

  • 4-N-Benzylamine: Provides steric bulk and lipophilicity, optimizing membrane permeability.

Table 1: Molecular Properties of N-Benzyl-6-fluoro-7-(piperazin-1-yl)quinazolin-4-amine

PropertyValue
CAS Number625080-59-3
Molecular FormulaC19H20FN5\text{C}_{19}\text{H}_{20}\text{FN}_5
Molecular Weight337.4 g/mol
IUPAC NameN-benzyl-6-fluoro-7-piperazin-1-ylquinazolin-4-amine
Canonical SMILESC1CN(CCN1)C2=C(C=C3C(=C2)N=CN=C3NCC4=CC=CC=C4)F

The fluorine atom at position 6 and the piperazine ring at position 7 are critical for its pharmacological profile, enabling selective interactions with kinase domains .

Synthesis Pathways and Methodologies

Key Synthetic Strategies

The synthesis of N-Benzyl-6-fluoro-7-(piperazin-1-yl)quinazolin-4-amine involves multi-step reactions optimized for yield and purity :

  • Quinazoline Core Formation: Anthranilic acid derivatives are condensed with formamide or urea derivatives under Niementowski conditions to form the quinazoline scaffold .

  • Fluorination: Electrophilic fluorination at position 6 using Selectfluor® or DAST (diethylaminosulfur trifluoride).

  • Piperazine Introduction: Nucleophilic aromatic substitution (SNAr) at position 7 with piperazine under basic conditions.

  • Benzylation: Amine alkylation at position 4 using benzyl bromide in the presence of a base like potassium carbonate.

Table 2: Representative Synthesis Steps

StepReaction TypeReagents/ConditionsYield (%)
1CyclocondensationAnthranilic acid, formamide, 120°C65–75
2FluorinationDAST, DCM, 0°C to RT80–85
3Piperazine SubstitutionPiperazine, DIPEA, DMF, 80°C70–75
4BenzylationBenzyl bromide, K2CO3, DMF60–65

Purification typically involves column chromatography (silica gel, ethyl acetate/hexane) and recrystallization from ethanol .

ActivityTargetIC50/EC50Model System
AnticancerEGFR Tyrosine Kinase0.9 µMMCF-7 Cells
Anti-inflammatoryCOX-21.5 µMRAW 264.7 Macrophages
AntioxidantDPPH Radical Scavenging85% at 100 µg/mLIn vitro assay

Analytical Characterization Techniques

Spectroscopic Methods

  • NMR Spectroscopy: 1H^1\text{H} NMR (400 MHz, DMSO-d6) δ 8.45 (s, 1H, quinazoline-H), 7.32–7.25 (m, 5H, benzyl), 3.85 (t, 4H, piperazine).

  • Mass Spectrometry: ESI-MS m/z 338.2 [M+H]+^+.

  • HPLC Purity: >98% (C18 column, acetonitrile/water gradient).

X-ray Crystallography

Single-crystal studies confirm planar quinazoline geometry with dihedral angles of 12.5° between the benzyl and piperazine groups.

Research Findings and Comparative Analysis

Kinase Inhibition Selectivity

Compared to non-fluorinated analogs, the 6-fluoro derivative shows 5-fold higher selectivity for EGFR over normal cells . Piperazine substitution reduces off-target binding by 40% compared to morpholine analogs.

Pharmacokinetic Profile

  • Bioavailability: 55% in rats (oral administration).

  • Half-life: 6.2 hours (plasma).

  • Metabolism: Hepatic CYP3A4-mediated oxidation to inactive metabolites.

Future Directions and Research Opportunities

  • Structure-Activity Relationship (SAR) Studies: Modifying the benzyl group to explore aryl and heteroaryl substitutions for enhanced potency.

  • Combination Therapies: Co-administration with checkpoint inhibitors to synergize anticancer effects .

  • Prodrug Development: Ester prodrugs to improve oral absorption and reduce first-pass metabolism.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator